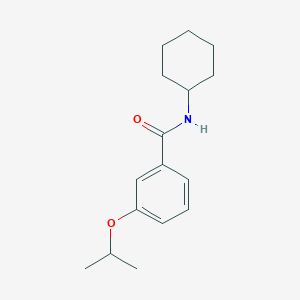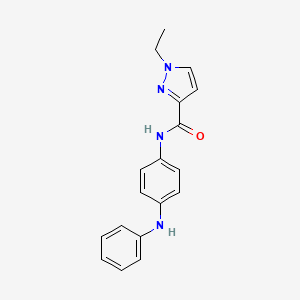![molecular formula C23H22BrN3O4S B5500429 ethyl 2-[(5-bromo-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5500429.png)
ethyl 2-[(5-bromo-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of organic molecules known for their complex structure and potential biological activities. The compound's structure incorporates multiple functional groups, including thiazolopyrimidine, furan, and dimethylamino phenyl groups, contributing to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of thiazolopyrimidine derivatives typically involves base-catalyzed cyclocondensation reactions. For similar compounds, the synthesis has been reported through reactions involving ethylacetoacetate and 3,4-dihydropyrimidine-2-thione under base catalysis, followed by characterization using IR, 1H NMR, 13C NMR spectra, and elemental analysis, with structures determined by single crystal X-ray diffraction (H. Nagarajaiah & N. Begum, 2015).
Molecular Structure Analysis
The molecular structure of related thiazolopyrimidine derivatives has been elucidated through spectroscopic methods and X-ray crystallography, revealing stabilized crystal structures by intermolecular weak interactions such as O–H…N, C–H…O, C–H…π, and π…π interactions (H. Nagarajaiah & N. Begum, 2015).
Chemical Reactions and Properties
Thiazolopyrimidines undergo various chemical reactions, transforming into different heterocyclic systems when reacted with various reagents, demonstrating the compound's versatile reactivity and potential for generating novel derivatives with significant biological activities (M. Youssef et al., 2013).
Physical Properties Analysis
The physical properties of thiazolopyrimidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in chemical and pharmaceutical fields. These properties are often determined through experimental techniques, including spectroscopy and crystallography (Xin‐Gang Liu et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential biological activity, are influenced by the compound's functional groups and molecular structure. For example, the introduction of different substituents can significantly alter these properties, enabling the synthesis of compounds with tailored chemical behaviors (H. M. Mohamed, 2021).
科学的研究の応用
Synthesis and Heterocyclic Chemistry
The research on compounds structurally related to Ethyl 2-[(5-bromo-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate focuses on their synthesis, reactions, and potential applications in heterocyclic chemistry. Studies have shown various methods for synthesizing thiazolo[3,2-a]pyrimidine derivatives, which are of interest due to their diverse biological activities and potential in creating new pharmacological agents. The synthesis of these compounds often involves multicomponent reactions, demonstrating the versatility and reactivity of thiazolopyrimidine scaffolds. For example, Kappe and Roschger (1989) investigated reactions of Biginelli-compounds, leading to the synthesis of thiazolo[3,2-a]pyrimidines through condensation with dielectrophiles Kappe & Roschger, 1989.
Biological Activity
Research into thiazolo[3,2-a]pyrimidine derivatives also extends to their biological activity, with some studies exploring their antibacterial, antifungal, and anticancer properties. Youssef et al. (2011) synthesized a series of thiazolo[3,2-a]pyrimidine derivatives and tested their biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, revealing excellent biocidal properties in some cases Youssef, Abbady, Ahmed, & Omar, 2011. This highlights the potential of these compounds in developing new antimicrobial agents.
Supramolecular and Structural Studies
The structural and supramolecular characteristics of thiazolo[3,2-a]pyrimidine derivatives have been investigated to understand their conformational features and interaction patterns. Nagarajaiah and Begum (2014) synthesized and crystallographically evaluated several compounds, noting significant differences in intermolecular interaction patterns based on varying substituents, which affect their packing features Nagarajaiah & Begum, 2014. Such studies are crucial for designing compounds with desired physical and chemical properties.
Photophysical Properties
The photophysical properties of thiazolo[3,2-a]pyrimidine derivatives have also been explored, particularly their fluorescence and singlet oxygen activation properties. Amati et al. (2010) investigated the photochemical reactions and photophysical properties of ethyl 2-arylthiazole-5-carboxylates, including their potential as singlet-oxygen sensitizers, which could have implications in photodynamic therapy and as fluorescent probes Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010.
特性
IUPAC Name |
ethyl (2Z)-2-[(5-bromofuran-2-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O4S/c1-5-30-22(29)19-13(2)25-23-27(20(19)14-6-8-15(9-7-14)26(3)4)21(28)17(32-23)12-16-10-11-18(24)31-16/h6-12,20H,5H2,1-4H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXVPAJXBZBPLQ-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC=C(O4)Br)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C/C4=CC=C(O4)Br)/S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-2-[(5-bromofuran-2-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5500363.png)
![(3aR*,7aS*)-2-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5500365.png)
![5-[1-(2,4-difluoro-3-methoxybenzoyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500375.png)



![3-(allylthio)-6-(5-chloro-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500411.png)

![N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5500417.png)
![(1,3-benzodioxol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500425.png)
![oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5500427.png)
![2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5500435.png)
